molecular formula C18H20N2O3S B11231450 6,7-dimethyl-N-propyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6,7-dimethyl-N-propyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11231450
M. Wt: 344.4 g/mol
InChI Key: WNZJBJIJNOVKQP-UHFFFAOYSA-N
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Description

6,7-dimethyl-N-propyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse pharmacological activities and are used in various medicinal applications . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-N-propyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclocondensation of imidazolidine-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of a base . This reaction forms the thiazine ring, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-N-propyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6,7-dimethyl-N-propyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-propyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethyl-N-propyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific functional groups and the presence of both nitrogen and sulfur atoms in its structure. This combination contributes to its diverse pharmacological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

6,7-dimethyl-5,5-dioxo-N-propylbenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C18H20N2O3S/c1-4-9-19-18(21)13-10-12(2)17-15(11-13)14-7-5-6-8-16(14)24(22,23)20(17)3/h5-8,10-11H,4,9H2,1-3H3,(H,19,21)

InChI Key

WNZJBJIJNOVKQP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC2=C(C(=C1)C)N(S(=O)(=O)C3=CC=CC=C32)C

Origin of Product

United States

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